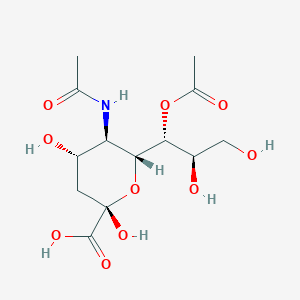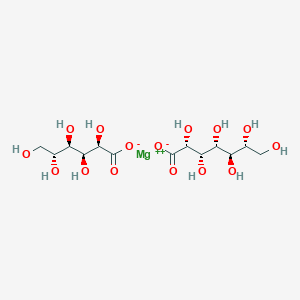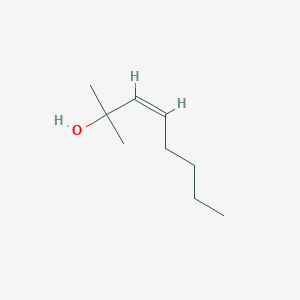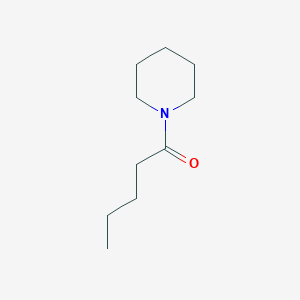
2-Ethoxy-1-propanol
Vue d'ensemble
Description
2-Ethoxy-1-propanol, also known as Propylene glycol monoethyl ether, is a chemical compound with the molecular formula C5H12O2 . It has a molecular weight of 104.148 Da . It is used as a solvent for a wide variety of resins such as epoxies, acrylic, alkyds, polyesters, nitrocellulose, and polyurethanes .
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-1-propanol consists of 5 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C5H12O2/c1-3-7-4-5(2)6/h5-6H,3-4H2,1-2H3 .
Physical And Chemical Properties Analysis
2-Ethoxy-1-propanol has a density of 0.9±0.1 g/cm3, a boiling point of 137.5±8.0 °C at 760 mmHg, and a vapour pressure of 3.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 43.7±6.0 kJ/mol and a flash point of 45.9±7.7 °C . The index of refraction is 1.408 .
Applications De Recherche Scientifique
Solvent for Resins
2-Ethoxy-1-propanol is used as a solvent for a wide variety of resins such as epoxies, acrylic, alkyds, polyesters, nitrocellulose, and polyurethanes . It helps in dissolving these resins, making it easier to apply them in various applications.
Surface Coating Industry
In the surface coating industry, 2-Ethoxy-1-propanol is used to regulate the flow, leveling, and coalescence of surface coatings . This ensures a smooth and even application of the coating, enhancing the final appearance and durability of the product.
Printing Industry
Similar to its use in the surface coating industry, 2-Ethoxy-1-propanol is also used in the printing industry . It helps in controlling the flow of the ink, ensuring a clean and precise print.
Intermediate in Production of Agro-Chemicals
2-Ethoxy-1-propanol acts as an intermediate in the production of agro-chemicals . It is involved in the synthesis of various chemicals used in agriculture, such as pesticides and fertilizers.
De-Icing and Anti-Icing Formulations
It is used in the formulation of de-icing and anti-icing solutions . These solutions are used to remove and prevent the formation of ice on surfaces, particularly in aviation and road maintenance.
Cleaning Products
2-Ethoxy-1-propanol finds application in the formulation of cleaning products . It is used as a grease and paint remover, providing effective cleaning solutions.
Synthesis of Other Compounds
2-Ethoxy-1-propanol can be used as a building block for the synthesis of other compounds . For example, it can be used in the preparation of 1-ethoxy-2-bromopropane using phosphorus tribromide .
Safety and Hazards
Mécanisme D'action
Target of Action
2-Ethoxy-1-propanol, also known as Propylene glycol ethyl ether , is primarily used as a solvent in various industries It can affect the central nervous system (cns) if exposed or ingested in large amounts .
Mode of Action
It’s known to act as an electron-rich alkene, readily forming bonds with electron-deficient partners . This property is crucial for its involvement in polymerization reactions, where its reactivity can be harnessed to create polymers with specific properties and functions .
Biochemical Pathways
It’s known to participate in the synthesis of 1-ethoxy-2-bromopropane using phosphorus tribromide . More research is needed to fully understand the biochemical pathways it may affect.
Pharmacokinetics
It’s known to be soluble in water , which suggests it could be readily absorbed and distributed in the body if ingested or exposed to skin. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
As a solvent, 2-Ethoxy-1-propanol is primarily used to dissolve other substances, particularly in the production of agro-chemicals, de-icing and anti-icing formulations, cleaning products, and as a grease and paint remover . It doesn’t have a specific biological effect, but exposure to large amounts can cause drowsiness and dizziness .
Action Environment
The action of 2-Ethoxy-1-propanol can be influenced by various environmental factors. For instance, its flammability makes it sensitive to heat, hot surfaces, sparks, open flames, and other ignition sources . Its solubility in water means it can spread in water systems . Furthermore, it should be handled in a well-ventilated place to prevent the accumulation of vapors, which may cause flash fire or explosion .
Propriétés
IUPAC Name |
2-ethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O2/c1-3-7-5(2)4-6/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDUBNVYPMOFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864870 | |
| Record name | 2-Ethoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-propanol | |
CAS RN |
19089-47-5 | |
| Record name | 2-Ethoxy-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19089-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019089475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxypropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHOXY-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11JHT6036A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is 2-Ethoxy-1-propanol relevant to any industrial processes?
A2: While not explicitly stated in the provided research, 2-Ethoxy-1-propanol is a potential metabolite in the anaerobic degradation pathway of diethyl ether by the bacterium Aromatoleum sp. HxN1 []. This suggests a possible role in bioremediation of environments contaminated with diethyl ether.
Q2: What analytical techniques are used to identify and quantify 2-Ethoxy-1-propanol?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary method for identifying and quantifying 2-Ethoxy-1-propanol [, ]. This technique allows for separation and identification based on the compound's unique mass spectrum.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)











